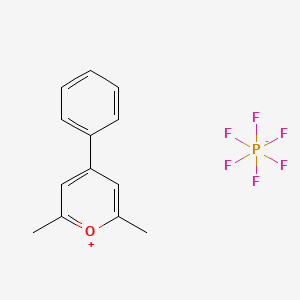
2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate is a chemical compound with the molecular formula C₁₃H₁₃F₆OP It is known for its unique structure, which includes a pyrylium ring substituted with methyl and phenyl groups, and a hexafluorophosphate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate typically involves the reaction of 2,6-dimethyl-4-phenylpyrylium chloride with potassium hexafluorophosphate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The pyrylium ring can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyrylium-based compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate involves its interaction with specific molecular targets and pathways. The pyrylium ring structure allows it to participate in various chemical reactions, influencing the behavior of other molecules. The hexafluorophosphate counterion also plays a role in stabilizing the compound and facilitating its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-4-phenylpyrylium chloride
- 2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate
- 2,6-Dimethyl-4-phenylpyrylium perchlorate
Uniqueness
2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate is unique due to its hexafluorophosphate counterion, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where the hexafluorophosphate ion’s characteristics are advantageous.
Properties
CAS No. |
84282-34-8 |
|---|---|
Molecular Formula |
C13H13F6OP |
Molecular Weight |
330.21 g/mol |
IUPAC Name |
2,6-dimethyl-4-phenylpyrylium;hexafluorophosphate |
InChI |
InChI=1S/C13H13O.F6P/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12;1-7(2,3,4,5)6/h3-9H,1-2H3;/q+1;-1 |
InChI Key |
ZLPYQPYUYPJFLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=[O+]1)C)C2=CC=CC=C2.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




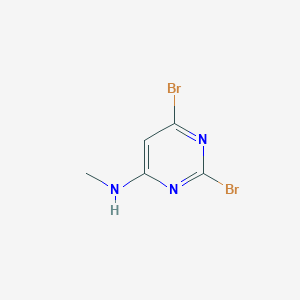
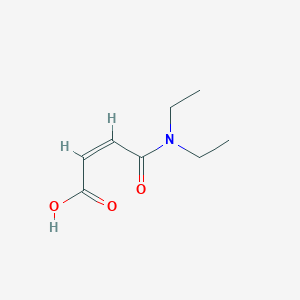
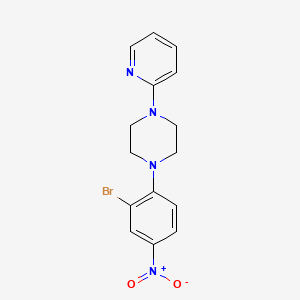

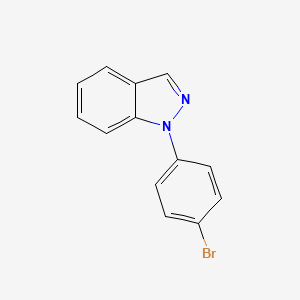
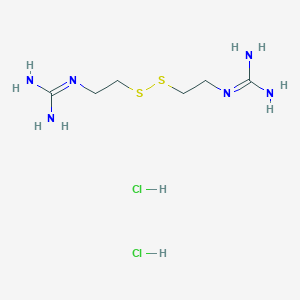
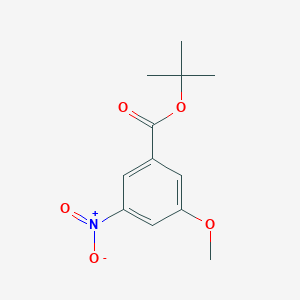
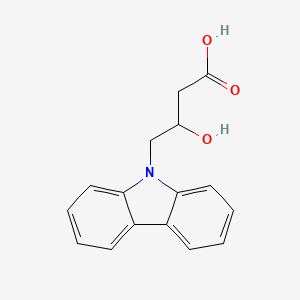
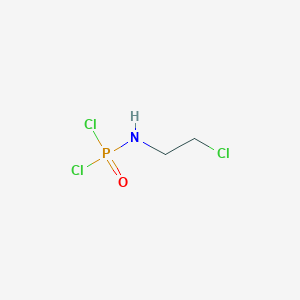
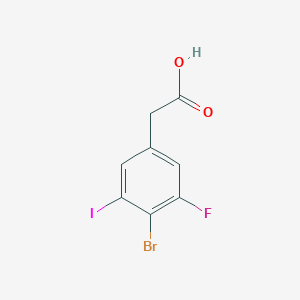
![2-([1,1'-Biphenyl]-4-yl)-4-(3'-bromo-[1,1'-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12845650.png)
![8-Bromoimidazo[1,5-a]pyridin-3-amine](/img/structure/B12845654.png)
